molecular formula C14H13NO2 B1403254 Methyl 4-amino-2-biphenylcarboxylate CAS No. 1374868-72-0

Methyl 4-amino-2-biphenylcarboxylate

Cat. No.: B1403254
CAS No.: 1374868-72-0
M. Wt: 227.26 g/mol
InChI Key: ZTTGBNZKWPTJEE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-biphenylcarboxylate is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-biphenylcarboxylate typically involves the reaction of 4-amino-2-biphenylcarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-amino-2-biphenylcarboxylic acid+methanolcatalystMethyl 4-amino-2-biphenylcarboxylate+water\text{4-amino-2-biphenylcarboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-amino-2-biphenylcarboxylic acid+methanolcatalyst​Methyl 4-amino-2-biphenylcarboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-biphenylcarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 4-amino-2-biphenylmethanol.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 4-amino-2-biphenylcarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-biphenylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-biphenylcarboxylate
  • Methyl 4-amino-3-biphenylcarboxylate
  • Methyl 4-amino-5-biphenylcarboxylate

Uniqueness

Methyl 4-amino-2-biphenylcarboxylate is unique due to its specific substitution pattern on the biphenyl scaffold. This unique structure can lead to distinct chemical reactivity and biological activity compared to its isomers and other biphenyl derivatives.

Properties

IUPAC Name

methyl 5-amino-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTGBNZKWPTJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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